3-Methyldihydro-2H-pyran-4(3H)-one
Overview
Description
3-Methyldihydro-2H-pyran-4(3H)-one is a chemical compound . It is related to 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which is known to be formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
Synthesis Analysis
A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .Chemical Reactions Analysis
The antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .Scientific Research Applications
Antidiabetic Potential
3-Methyldihydro-2H-pyran-4(3H)-one derivatives have been studied for their antidiabetic properties. Research conducted on various compounds in this class, particularly focusing on the synthesis, structure-activity relationship, and antidiabetic characterization, has highlighted their potential as antihyperglycemic agents. These compounds have demonstrated significant reductions in plasma glucose levels and have been associated with a robust glucosuria in animal models, indicating their potential in managing diabetes through mechanisms like the selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Antitumor Activity and Chemotherapy Adjuvant
Pyran derivatives have also been explored for their antitumor properties and their potential as an adjuvant to chemotherapy. Studies on Pyran copolymers have shown that they can be effective over a wide dosage range and can significantly improve outcomes when used in conjunction with remission-inducing chemotherapy. These compounds have interferon-inducing and macrophage-stimulating properties, contributing to their effectiveness against certain types of cancer (Mohr et al., 1975).
Antidepressant Properties
Furthermore, certain analogues of 3-Methyldihydro-2H-pyran-4(3H)-one have been identified as potent triple monoamine reuptake inhibitors, indicating potential antidepressant properties. These compounds have shown significant effects in rat models, such as a decrease in immobility in the forced swim test, which is a common measure for assessing antidepressant activity (Santra et al., 2012).
Hepatoprotective Effects
Additionally, certain isosteres of 3-Methyldihydro-2H-pyran-4(3H)-one have demonstrated significant hepatoprotective effects in animal models. These compounds have shown effectiveness in reducing biochemical markers of hepatotoxicity induced by various chemicals, suggesting their potential in managing liver-related disorders (Tripathi et al., 2003).
Mechanism of Action
Target of Action
This compound is a type of organic intermediate, often used as a protective group in organic synthesis .
Mode of Action
The mode of action of 3-Methyldihydro-2H-pyran-4(3H)-one is primarily through its role as a protective group. In organic synthesis, protective groups are used to temporarily mask reactive sites in a molecule to prevent unwanted reactions, allowing for selective and sequential synthesis of complex structures .
Biochemical Pathways
As a protective group, it plays a crucial role in various synthetic pathways, enabling the construction of complex organic molecules .
Pharmacokinetics
As an organic intermediate, it is typically used in the laboratory setting for synthetic purposes rather than being administered as a drug .
Result of Action
The result of the action of 3-Methyldihydro-2H-pyran-4(3H)-one is the successful synthesis of complex organic molecules. By acting as a protective group, it allows for selective reactions to occur at specific sites in a molecule, thereby enabling the stepwise construction of complex structures .
Action Environment
The action of 3-Methyldihydro-2H-pyran-4(3H)-one can be influenced by various environmental factors, including temperature, pH, and the presence of certain catalysts. These factors can affect the efficiency and selectivity of the protection and deprotection reactions .
properties
IUPAC Name |
3-methyloxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWMORFOPRGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556877 | |
Record name | 3-Methyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyldihydro-2H-pyran-4(3H)-one | |
CAS RN |
119124-53-7 | |
Record name | 3-Methyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyloxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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